molecular formula C8H12O4 B15437743 Methyl 5-methoxy-3-oxohex-4-enoate CAS No. 78133-87-6

Methyl 5-methoxy-3-oxohex-4-enoate

Cat. No.: B15437743
CAS No.: 78133-87-6
M. Wt: 172.18 g/mol
InChI Key: OVMWEQZGWOVYDJ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-oxohex-4-enoate is a methyl ester characterized by a conjugated enoate system (C=C double bond adjacent to a carbonyl group), a methoxy substituent at position 5, and a ketone group at position 2. Its structure (C₈H₁₂O₄) combines electrophilic (ketone) and nucleophilic (enolate) reactivity, making it a versatile intermediate in organic synthesis. The compound’s α,β-unsaturated ester moiety enables participation in cycloadditions, Michael additions, and enolate-mediated transformations, while the methoxy group may influence steric and electronic properties.

Properties

CAS No.

78133-87-6

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-methoxy-3-oxohex-4-enoate

InChI

InChI=1S/C8H12O4/c1-6(11-2)4-7(9)5-8(10)12-3/h4H,5H2,1-3H3

InChI Key

OVMWEQZGWOVYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogs from the evidence include:

Compound Name Key Structural Features Source/Application
Sandaracopimaric acid methyl ester Diterpene backbone, methyl ester, cyclic groups Austrocedrus chilensis resin
Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate Oxo group, isopropylidene dioxy bridge, ester Synthetic intermediate
Methyl shikimate Cyclic ester, hydroxyl groups Phytochemical isolation


Key Differences :

  • Backbone Complexity: Sandaracopimaric acid methyl ester (a diterpene) has a polycyclic structure, limiting its enolate reactivity compared to the linear, conjugated system of Methyl 5-methoxy-3-oxohex-4-enoate.
  • Bioactivity: Methyl esters like trans-13-octadecenoic acid methyl ester () are linked to plant defenses, suggesting the target compound’s methoxy and oxo groups could modulate similar biological roles .
Spectroscopic Properties

Comparative spectral data inferred from analogues:

Property This compound (Predicted) Methyl Shikimate ()
¹H NMR δ 3.7 (s, OCH₃), δ 5.8–6.2 (C=C), δ 2.5 (CO) δ 3.6–3.8 (ester OCH₃), δ 4.3 (OH)
¹³C NMR δ 170–175 (ester C=O), δ 200–205 (ketone C=O) δ 165–170 (ester C=O), δ 70–80 (C-OH)
FTIR (cm⁻¹) 1720 (ester C=O), 1680 (ketone C=O) 1725 (ester C=O), 3400 (O-H)

The target compound’s ketone and conjugated ester would yield distinct carbonyl signals vs. methyl shikimate’s hydroxyl and cyclic ester .

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